N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-13-2-1-3-16-17(13)22-19(27-16)23-8-12(9-23)18(24)21-7-11-4-5-14-15(6-11)26-10-25-14/h1-6,12H,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIOSPSXWXWMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from benzo[d][1,3]dioxole derivatives and thiazole intermediates. The final product is characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Tested Compound | HepG2 | 2.38 | |
| Tested Compound | HCT116 | 1.54 | |
| Tested Compound | MCF7 | 4.52 |
The above table indicates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.
2.3 Antimicrobial Activity
In addition to anticancer properties, some benzo[d][1,3]dioxole derivatives demonstrate antimicrobial activity against various bacterial strains. For example:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 - 1250 |
| Compound B | Escherichia coli | >150 (non-cytotoxic) |
These findings suggest that certain derivatives may serve as lead compounds in developing new antimicrobial agents.
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of a series of benzo[d][1,3]dioxole derivatives on HepG2, HCT116, and MCF7 cell lines. The results indicated that several compounds exhibited potent cytotoxicity with IC50 values significantly lower than conventional therapies . The study utilized SRB assays to quantify cell viability and further explored mechanisms via flow cytometry.
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on similar compounds suggest strong binding affinities to target proteins involved in cancer progression. These studies provide insight into the potential efficacy of this compound as a therapeutic agent .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the azetidine-3-carboxamide core via coupling reactions between benzo[d][1,3]dioxole derivatives and fluorobenzo[d]thiazole intermediates. For example, coupling agents like EDCI or DCC are used to facilitate amide bond formation under anhydrous conditions (e.g., THF or DCM) .
- Step 2: Introduction of the 4-fluorobenzo[d]thiazol-2-yl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Optimization Tips:
- Use TLC and NMR to monitor intermediate formation .
- Purify via column chromatography (e.g., SiO₂ with DCM:MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Adjust pH (6–7) during aqueous workups to prevent hydrolysis of labile groups .
Q. How do structural features (e.g., azetidine ring, fluorobenzo[d]thiazole) influence the compound’s physicochemical properties?
Methodological Answer:
- Azetidine Ring: Enhances metabolic stability compared to larger heterocycles. Computational modeling (e.g., DFT) predicts increased rigidity, improving binding affinity to hydrophobic targets .
- Fluorobenzo[d]thiazole: The fluorine atom increases electronegativity, enhancing membrane permeability (logP ~2.8) and bioavailability. Measured via HPLC retention times and partition coefficient assays .
- Benzodioxole Moiety: Contributes to π-π stacking interactions, confirmed by X-ray crystallography and docking studies .
Q. What analytical techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm) and confirms stereochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 428.12) and fragmentation patterns .
- FTIR: Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹ for the carboxamide) .
- X-ray Diffraction: Resolves 3D conformation of the azetidine ring and torsion angles between aromatic systems .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics alongside computational docking (e.g., AutoDock Vina) to validate target interactions .
- Metabolite Profiling: LC-MS/MS identifies off-target metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation) .
- Cryo-EM or Co-crystallization: Visualize ligand-target complexes to refine docking models .
Q. How can SAR studies optimize target binding while minimizing off-target effects?
Methodological Answer:
- Analog Synthesis: Replace the fluorobenzo[d]thiazole with bioisosteres (e.g., thieno[3,2-d]pyrimidine) to test electronic effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., azetidine carbonyl) .
- Selectivity Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition .
Q. What experimental approaches validate the proposed mechanism of action (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Activity Assays: Measure IC50 values using ADP-Glo™ assays (e.g., for EGFR or VEGFR2) .
- Cellular Pathway Analysis: Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2) .
- Gene Knockout Models: CRISPR/Cas9-mediated deletion of suspected targets (e.g., PI3K) to confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
